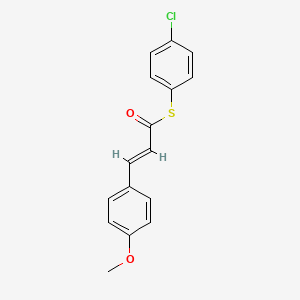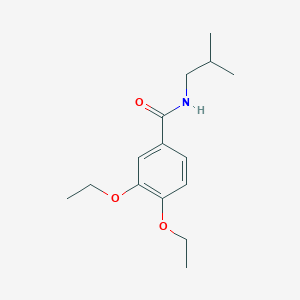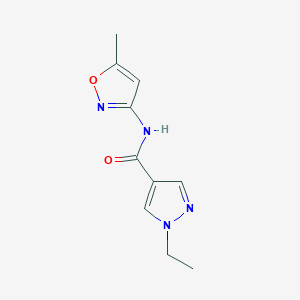![molecular formula C17H20O3 B5807599 3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavanone compound found in citrus fruits such as oranges, lemons, and grapefruits. Hesperetin has been found to possess various medicinal properties and is widely studied for its potential therapeutic applications.
Wirkmechanismus
3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. This compound has also been found to regulate glucose metabolism and insulin signaling pathways, thereby reducing the risk of diabetes. Additionally, it has been found to regulate the production of various cytokines and growth factors involved in bone formation and maintenance.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer. Additionally, it has been found to regulate the production of various growth factors such as BMP-2 and TGF-β, which are involved in bone formation and maintenance.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has various advantages and limitations for lab experiments. Its availability from natural sources and ease of synthesis make it a readily available compound for experimentation. However, its low solubility in water and low bioavailability limit its application in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on hesperetin. Some of these include studying its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its anti-viral properties, and investigating its potential application in treating skin diseases such as psoriasis and eczema. Additionally, further research could be conducted to improve its bioavailability and solubility for in vivo studies.
Synthesemethoden
3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis process involves hydrolysis of hesperidin to produce hesperetin. Alternatively, hesperetin can also be synthesized through chemical methods.
Wissenschaftliche Forschungsanwendungen
3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This compound has also been studied for its potential application in treating cardiovascular diseases, osteoporosis, and obesity.
Eigenschaften
IUPAC Name |
3,4,8-trimethyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10(2)8-9-19-15-7-6-14-11(3)12(4)17(18)20-16(14)13(15)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYVGADUFMSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)


![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
